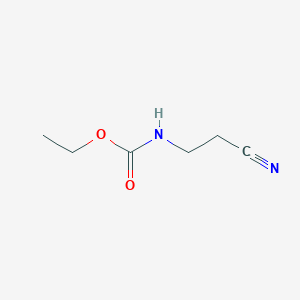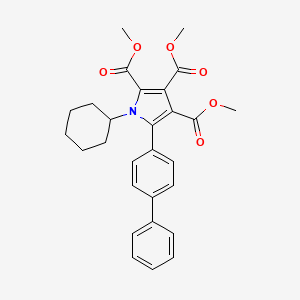
Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate is a complex organic compound featuring a pyrrole ring substituted with biphenyl and cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of continuous flow reactors. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development and delivery systems.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Tetrazoles: Known for their stability and biological activity.
Indole Derivatives: Widely studied for their diverse biological activities.
Biphenyl Compounds: Commonly used in organic synthesis and materials science.
Uniqueness: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
23230-36-6 |
|---|---|
Fórmula molecular |
C28H29NO6 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
trimethyl 1-cyclohexyl-5-(4-phenylphenyl)pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C28H29NO6/c1-33-26(30)22-23(27(31)34-2)25(28(32)35-3)29(21-12-8-5-9-13-21)24(22)20-16-14-19(15-17-20)18-10-6-4-7-11-18/h4,6-7,10-11,14-17,21H,5,8-9,12-13H2,1-3H3 |
Clave InChI |
OJXADSAKLMTMDZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N(C(=C1C(=O)OC)C(=O)OC)C2CCCCC2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


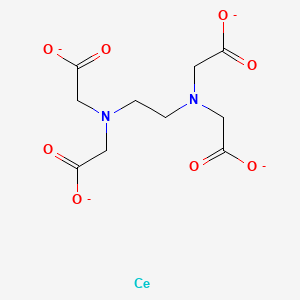

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

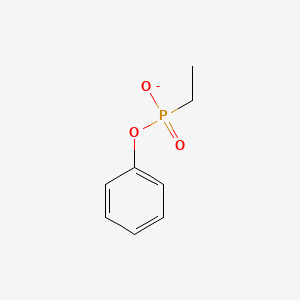
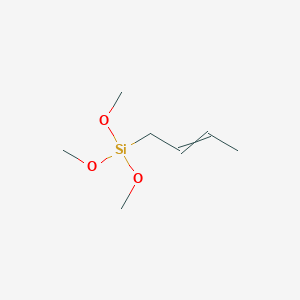
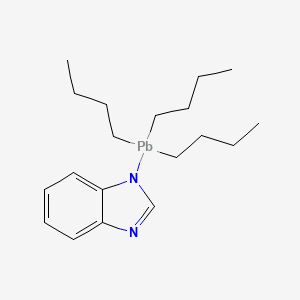




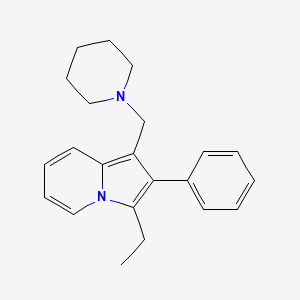
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
